molecular formula C28H42O4 B074908 Desoxycortone enanthate CAS No. 1420-68-4

Desoxycortone enanthate

货号: B074908
CAS 编号: 1420-68-4
分子量: 442.6 g/mol
InChI 键: UNGDDFDVVHFRQA-FTIQDDARSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desoxycortone enanthate (C₂₈H₄₂O₄) is a synthetic corticosteroid and a long-acting ester derivative of desoxycortone (11-deoxycorticosterone), a natural mineralocorticoid precursor. It primarily acts on the mineralocorticoid receptor (MR) to regulate electrolyte and water balance, making it clinically relevant in managing conditions like adrenal insufficiency and Addison’s disease . The enanthate ester (heptanoic acid ester) prolongs its release, enhancing its duration of action compared to non-esterified desoxycortone or shorter-chain esters like desoxycortone acetate .

属性

CAS 编号

1420-68-4

分子式

C28H42O4

分子量

442.6 g/mol

IUPAC 名称

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] heptanoate

InChI

InChI=1S/C28H42O4/c1-4-5-6-7-8-26(31)32-18-25(30)24-12-11-22-21-10-9-19-17-20(29)13-15-27(19,2)23(21)14-16-28(22,24)3/h17,21-24H,4-16,18H2,1-3H3/t21-,22-,23-,24+,27-,28-/m0/s1

InChI 键

UNGDDFDVVHFRQA-FTIQDDARSA-N

SMILES

CCCCCCC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

手性 SMILES

CCCCCCC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

规范 SMILES

CCCCCCC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

其他CAS编号

1420-68-4

Pictograms

Health Hazard

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Chemical Structure and Properties

Desoxycortone enanthate belongs to the desoxycortone ester family, which includes derivatives modified at the C21 position. Key structural and physicochemical differences are outlined below:

Compound Ester Chain Molecular Formula Solubility (Inference) Half-Life (Inference)
Desoxycortone None C₂₁H₃₀O₃ High (hydrophilic) Short (hours)
Desoxycortone Acetate Acetate (C2) C₂₃H₃₂O₄ Moderate Moderate (1-2 days)
Desoxycortone Enanthate Enanthate (C7) C₂₈H₄₂O₄ Low (lipophilic) Prolonged (7+ days)
Desoxycortone Pivalate Pivalate (C5) C₂₆H₃₈O₄ Very low Extended (5-7 days)
  • Key Insight : Longer ester chains (e.g., enanthate, pivalate) increase lipophilicity, slowing hydrolysis and extending release. Desoxycortone acetate (CAS 56-47-3) is a well-characterized reference standard in pharmaceuticals, while enanthate’s prolonged action reduces dosing frequency .

Pharmacokinetics

  • Desoxycortone Enanthate : The enanthate ester enables depot formation in adipose tissue, leading to sustained release and a half-life exceeding one week. This contrasts sharply with desoxycortone acetate, which requires daily administration .
  • Fludrocortisone Acetate : A fluorine-substituted analog with higher MR affinity and potency. It has moderate lipophilicity but is dosed daily due to rapid systemic clearance .

Data Tables

Table 1: Comparative Pharmacokinetics of Desoxycortone Derivatives

Compound Administration Route Dosing Frequency Half-Life Key Advantage
Desoxycortone Enanthate Intramuscular Weekly 7–10 days Long-acting, compliance
Desoxycortone Acetate Intramuscular/Oral Daily 12–24 hours Rapid onset
Fludrocortisone Acetate Oral Daily 18–36 hours High potency, oral use

Table 2: Receptor Affinity and Clinical Use

Compound MR Affinity (Relative) Primary Use
Desoxycortone Enanthate 1x (baseline) Chronic adrenal insufficiency
Fludrocortisone 10–15x Standard adrenal insufficiency
Hydrocortisone 0.3x (MR), 1x (GR) Glucocorticoid replacement

常见问题

Q. What are the primary pharmacological targets and mechanisms of action of desoxycortone enanthate in preclinical models?

Desoxycortone enanthate acts as a mineralocorticoid receptor agonist, modulating electrolyte and fluid balance by promoting sodium retention and potassium excretion. Its enanthate ester prolongs bioavailability via delayed hydrolysis. Standard preclinical studies use adrenalectomized rodent models to isolate mineralocorticoid effects, with endpoints including urinary electrolyte ratios and blood pressure monitoring . Methodological rigor requires controlled sodium/potassium diets and exclusion of glucocorticoid activity via receptor-specific antagonists (e.g., spironolactone).

Q. What validated analytical methods are recommended for quantifying desoxycortone enanthate in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) is widely used, employing C18 columns and mobile phases of acetonitrile:water (70:30 v/v). Mass spectrometry (LC-MS/MS) enhances specificity for low-concentration pharmacokinetic studies, with lower limits of quantification (LLOQ) < 1 ng/mL. Method validation should include precision (CV < 15%), accuracy (85–115%), and stability under storage conditions (−80°C for long-term) .

Q. How should researchers address stability challenges during storage of desoxycortone enanthate?

Desoxycortone enanthate is susceptible to hydrolysis and oxidation. Storage recommendations:

  • Temperature : −20°C in sealed, light-resistant vials.
  • Solvent : Dissolve in ethanol (≥99.5%) to prevent ester degradation.
  • Incompatibilities : Avoid oxidizing agents (e.g., peroxides) and heavy metals. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in meta-analyses of desoxycortone enanthate’s therapeutic efficacy across studies?

Contradictions often arise from heterogeneity in study designs (e.g., dosing regimens, patient populations). Use the I² statistic to quantify inconsistency (% variation due to heterogeneity rather than chance). For I² > 50%, adopt random-effects models and subgroup analyses (e.g., by renal function or concomitant therapies). Sensitivity analyses excluding outlier studies (e.g., small-sample trials) improve reliability .

Q. What experimental design considerations are critical for comparative studies of desoxycortone enanthate and structural analogs (e.g., desoxycortone pivalate)?

  • Control groups : Include both placebo and active comparators (e.g., fludrocortisone).
  • Endpoint selection : Prioritize biomarkers like serum aldosterone and renin activity to differentiate mineralocorticoid vs. glucocorticoid effects.
  • Pharmacokinetic adjustments : Account for ester-specific hydrolysis rates (enanthate vs. pivalate) using tandem mass spectrometry .

Q. What strategies mitigate bias in in vivo studies evaluating desoxycortone enanthate’s long-term toxicity?

  • Blinding : Use double-blind protocols for dose administration and histopathological assessments.
  • Species selection : Rodents (for metabolic studies) vs. non-human primates (for cardiovascular endpoints).
  • Dose justification : Align with allometric scaling from human-equivalent doses. Chronic toxicity studies (>6 months) should monitor adrenal atrophy and electrolyte imbalances .

Methodological Recommendations

  • Meta-analysis : Use PRISMA guidelines for systematic reviews and report I² values to contextualize heterogeneity .
  • In vitro receptor assays : Employ radioligand binding assays with tritiated aldosterone to validate MR affinity .
  • Stability testing : Conduct forced degradation studies under acidic/alkaline conditions to identify degradation products .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。